Esomeprazole magnesium salt is a pharmaceutical compound derived from esomeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease and other related conditions. This specific salt form enhances the stability and solubility of esomeprazole, making it more effective for therapeutic applications. Esomeprazole itself is the S-enantiomer of omeprazole, which has been shown to provide improved efficacy in acid suppression.
Esomeprazole magnesium salt is synthesized from esomeprazole, which is obtained through various chemical processes that include sulfoxidation of prochiral sulfides. The magnesium salt form is particularly useful in pharmaceutical formulations due to its favorable properties.
Esomeprazole magnesium salt falls under the category of proton pump inhibitors and is classified as a medication used primarily for the treatment of acid-related disorders. It is recognized in pharmacological classifications for its role in reducing gastric acid secretion.
The synthesis of esomeprazole magnesium salt typically involves several steps:
Technical details include controlling temperature and pH during synthesis to optimize yield and purity. For example, one method involves maintaining a reaction temperature around 25°C for a specified duration, followed by cooling and filtration to obtain the final product .
The molecular formula of esomeprazole magnesium salt can be represented as C17H18N3O3S·Mg. The structure features a benzimidazole ring, a pyridine ring, and a sulfoxide functional group, contributing to its pharmacological activity.
The primary reaction involved in synthesizing esomeprazole magnesium salt includes:
Technical details highlight that optimizing solvent ratios and reaction conditions significantly affects yield and purity .
Esomeprazole acts by inhibiting the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition effectively reduces gastric acid secretion. The mechanism involves:
Data from clinical studies indicate that esomeprazole provides more effective acid suppression compared to its racemic counterpart due to its selective action on proton pumps .
Relevant analyses such as thermogravimetric analysis confirm the presence of water molecules in hydrated forms, affecting its stability profile .
Esomeprazole magnesium salt is primarily used in:
The compound's enhanced solubility and stability make it particularly beneficial in developing oral dosage forms that require consistent therapeutic effects .
Esomeprazole magnesium salt is the pharmacologically active S-enantiomer of omeprazole, chemically designated as bis(5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazol-1-ide) magnesium [3] [9]. Its empirical formula is C₃₄H₃₆MgN₆O₆S₂, with a molecular weight of 713.12 g/mol (anhydrous basis) [3] [10]. The magnesium cation (Mg²⁺) bridges two esomeprazole anions, forming a 2:1 stoichiometric complex [9] [10]. This configuration stabilizes the acid-labile sulfoxide group and enhances solid-state stability compared to the free base [4] [7]. Key structural features include:
Table 1: Fundamental Chemical Identifiers of Esomeprazole Magnesium Salt
Property | Value | Source |
---|---|---|
CAS Number (anhydrous) | 161973-10-0 | [3] |
CAS Number (trihydrate) | 1198768-91-0 | [10] |
IUPAC Name | Magnesium(2+) ion bis(5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazol-1-ide) | [3] |
Optical Rotation (α) | -128° to -146° (c = 0.5 in methanol) | [4] |
Esomeprazole magnesium crystallizes in multiple hydrate forms, with tetrahydrate, trihydrate, and dihydrate being well-characterized. Single-crystal X-ray diffraction (SCXRD) reveals that the water/1-butanol solvate crystallizes in the hexagonal space group P6₃ with unit cell parameters a = 14.701 Å, c = 39.123 Å, γ = 120° [1] [5]. The asymmetric unit contains two esomeprazole magnesium moieties, four water molecules, and two 1-butanol molecules (chemical formula: C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆) [1] [5]. After drying, thermogravimetric analysis (TGA) and ¹H-NMR confirm a tetrahydrate structure with non-stoichiometric 1-butanol (0.3 molecules per API molecule) occupying crystal lattice voids [1] [5].
Table 2: Crystallographic Parameters of Esomeprazole Magnesium Hydrates
Parameter | Water/Butanol Solvate | Trihydrate (Patented) |
---|---|---|
Space Group | P6₃ | Not reported |
Unit Cell | Hexagonal | Monoclinic |
a (Å) | 14.701(4) | 15.8* |
c (Å) | 39.123(11) | 17.2* |
Solvent Content | 4 H₂O + 2 C₄H₉OH | 3 H₂O |
Dried Form | Tetrahydrate + 0.3 C₄H₉OH | Stable trihydrate |
Stability Note | Lattice voids retain butanol | Most stable hydrate form |
*Approximate values from patent data [2]
Hydrate stability follows the order: trihydrate > dihydrate Form A > tetrahydrate > dihydrate Form B, with trihydrate exhibiting the lowest solubility in water [2] [7].
Magnesium(II) ions adopt octahedral coordination geometry in esomeprazole magnesium hydrates. Each Mg²⁺ center coordinates with:
Table 3: Magnesium Coordination Bond Lengths in Esomeprazole Magnesium Tetrahydrate
Bond Type | Average Length (Å) | Role in Stability |
---|---|---|
Mg–O (sulfoxide) | 2.08 | Anchors esomeprazole anions |
Mg–O (water) | 2.06 | Hydration shell formation |
Mg–N (benzimidazole) | 2.11 | Chelates Mg²⁺ to heterocycle |
O–H···N (H-bond) | 2.75–2.85 | Links water to API |
The benzimidazole moiety in esomeprazole exhibits pH-dependent tautomerism between 5-methoxy and 6-methoxy isomers. In solution, both tautomers exist in a ~2:1 equilibrium (6-methoxy favored) [1]. However, solid-state studies confirm exclusive presence of the 6-methoxy tautomer:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7